molecular formula C19H14N2O5 B2750451 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2309825-22-5

7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2750451
CAS No.: 2309825-22-5
M. Wt: 350.33
InChI Key: SIAOFOUACHWWRT-UHFFFAOYSA-N
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Description

7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced by reacting the coumarin derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.

    Methoxylation: The final step involves the methoxylation of the compound using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe due to its unique photophysical properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cytochrome P450, leading to inhibition of their activity.

    Pathways Involved: The inhibition of cytochrome P450 enzymes can affect various metabolic pathways, potentially leading to therapeutic effects such as anticancer or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This structural feature may enhance its potential as a therapeutic agent and its utility in various scientific applications.

Properties

IUPAC Name

7-methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-6-3-11(4-7-13)17-20-21-18(26-17)15-9-12-5-8-14(24-2)10-16(12)25-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOFOUACHWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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